molecular formula C9H6F3N3O2 B3374241 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1018050-74-2

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B3374241
CAS No.: 1018050-74-2
M. Wt: 245.16 g/mol
InChI Key: QEIUQXDDRPCDEX-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (C₉H₆F₃N₃O₂, MW: 245.16 g/mol) is a pyrazolo-pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at position 7, a methyl (-CH₃) group at position 2, and a carboxylic acid (-COOH) moiety at position 5 . Its synthesis involves reacting 3-amino-5-methyl-1H-pyrazole with 4-methoxy-1,1,1-trifluoroalk-3-en-2-ones in acetic acid under reflux, yielding air-stable yellow-orange solids with moderate to high yields (50–98%) .

Properties

IUPAC Name

2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-4-2-7-13-5(8(16)17)3-6(9(10,11)12)15(7)14-4/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIUQXDDRPCDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by cyclization and subsequent hydrolysis . The reaction conditions often involve the use of catalysts such as iron(III) chloride and polyvinylpyrrolidone to accelerate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid

The carboxylic acid group undergoes typical derivatization reactions to form bioactive derivatives:

Reaction TypeReagents/ConditionsProductsBiological Relevance
Esterification Alcohols (e.g., MeOH, EtOH) with H<sub>2</sub>SO<sub>4</sub> or DCC/DMAPMethyl/ethyl esters (e.g., EVT-1602318)Improved lipophilicity for kinase inhibition
Amidation Amines (R-NH<sub>2</sub>) with EDC/HOBtAmides (e.g., Trk kinase inhibitors)Enhanced target specificity in cancer therapeutics
Acid Chloride Formation SOCl<sub>2</sub> or PCl<sub>5</sub>Acyl chloridesIntermediate for peptide coupling

These reactions enable prodrug development or modulation of pharmacokinetic properties.

Electrophilic Aromatic Substitution (EAS)

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective substitution:

  • Position 3 and 5 : Activated for halogenation (Cl<sub>2</sub>/FeCl<sub>3</sub>) or nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) due to electron-rich nature .

  • Position 7 : Trifluoromethyl group directs meta-substitution, enabling sulfonation or Friedel-Crafts alkylation .

Example :
#ROUTE: Halogenation at C3
Reagents : NBS (N-bromosuccinimide), AIBN (radical initiator)
Conditions : CCl<sub>4</sub>, reflux, 12 h
Yield : 78%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalysts/SubstratesApplications
Suzuki-Miyaura Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidsIntroduction of biaryl motifs (e.g., EVT-13833554)
Buchwald-Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>, XPhos, aminesN-alkyl/aryl derivatives for kinase inhibition

Key Finding :

  • Couplings at C5 require protection of the carboxylic acid to prevent decarboxylation.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • With Hydrazines : Forms triazolo-pyrimidines under acidic conditions (HOAc, 130°C) .

  • With β-Diketones : Generates pyrano-pyrazolo-pyrimidines via Knoevenagel condensation .

Mechanistic Insight :
Acid-mediated cyclization proceeds through a hemiaminal intermediate, confirmed by <sup>13</sup>C NMR .

Hydrolysis and Decarboxylation

Controlled hydrolysis of derivatives reverses functionalization:

SubstrateConditionsProduct
Ethyl esterNaOH (aq.), ΔParent carboxylic acid
AmideHCl (conc.), refluxCarboxylic acid + amine

Decarboxylation occurs above 200°C, forming 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.

Biological Activity Modulation via Reactivity

  • Casein Kinase 2 Inhibition : Amide derivatives show IC<sub>50</sub> values < 50 nM by binding to the ATP pocket.

  • Antitubercular Activity : Ester prodrugs enhance membrane permeability, achieving MIC values of 0.5 µg/mL against Mtb .

Comparative Reactivity of Structural Analogs

CompoundStructural DifferenceReactivity Profile
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Carboxylic acid at C3Higher electrophilicity at C5
2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acidCyclopropyl at C2Enhanced stability in Suzuki couplings

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in kinase inhibitor development and antibacterial agent design. Future research should explore photochemical reactions and asymmetric catalysis for chiral derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. They have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, compounds within this class have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Properties
The compound has been identified as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes. This inhibition could lead to the development of new anti-inflammatory drugs that offer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Neurological Applications
Some studies have suggested that pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective effects. These compounds could be beneficial in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation .

Agricultural Applications

Herbicidal Activity
Research has shown that compounds similar to 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exhibit herbicidal properties. The trifluoromethyl group enhances the herbicidal efficacy by increasing the lipophilicity of the molecule, allowing better penetration into plant tissues . This property could be harnessed for developing new herbicides that are effective against resistant weed species.

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymers can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and advanced materials .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the trifluoromethyl group enhanced cytotoxicity against breast cancer cells by up to 50% compared to controls .

Case Study 2: Herbicidal Efficacy

A field study evaluated the herbicidal efficiency of pyrazolo[1,5-a]pyrimidine derivatives on common agricultural weeds. The results demonstrated a significant reduction in weed biomass when treated with these compounds at specific concentrations, indicating their potential as effective herbicides in crop management systems .

Mechanism of Action

The mechanism of action of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical pathways, which is particularly useful in the context of anticancer research .

Comparison with Similar Compounds

Physicochemical Properties

  • Hydrogen Bonding: 1 donor and 5 acceptor sites, influencing solubility and intermolecular interactions .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals low thermal stability, with decomposition onset (T₀.₀₅) at 72–187°C, depending on substituents .
  • Optical Properties : Absorbs in the ultraviolet region (UV-Vis) with higher fluorescence quantum yields in solution than in the solid state .

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives differ primarily in substituents at positions 2, 5, and 5. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-CH₃, 5-COOH, 7-CF₃ C₉H₆F₃N₃O₂ 245.16 Low thermal stability (T₀.₀₅: 72–187°C), UV absorption
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 2-COOH, 5-(4-F-C₆H₄), 7-CF₃ C₁₄H₇F₄N₃O₂ 325.22 Higher density (1.59 g/cm³), melting point 218–220°C
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 2-COOH, 5-(furan-2-yl), 7-CF₃ C₁₂H₆F₃N₃O₃ 297.19 Moderate solubility in polar solvents
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 2-COOH, 5-C₆H₅, 7-CF₃ C₁₄H₈F₃N₃O₂ 307.23 Lipophilic, used in medicinal chemistry

Key Observations :

  • Trifluoromethyl Group : The -CF₃ group at position 7 enhances thermal stability and lipophilicity across all derivatives .
  • Carboxylic Acid Position : Derivatives with -COOH at position 2 (e.g., 5-(4-fluorophenyl)) exhibit higher melting points compared to those with -COOH at position 5 .
  • Heteroaryl Substituents : Furan or thiophene at position 5 (e.g., 5-(furan-2-yl)) improve solubility in organic solvents but reduce fluorescence yields .

Thermal and Optical Stability

  • Thermal Decomposition : The parent compound (2-methyl-7-CF₃) shows the lowest T₀.₀₅ (72°C), while 5-aryl analogs (e.g., 5-phenyl) decompose at >180°C .
  • Fluorescence : All derivatives emit in the UV region, but solid-state emission is quenched due to aggregation .

Biological Activity

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1018050-74-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

  • Molecular Formula : C₉H₆F₃N₃O₂
  • Molecular Weight : 245.16 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing significant potential in multiple therapeutic areas.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. For instance:

  • Cell Line Studies : The compound showed promising results against various cancer cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation. Specifically, it demonstrated an IC₅₀ of 29.1 µM against MDA-MB453 and 15.3 µM against MCF-7 cells .
CompoundCell LineIC₅₀ (µM)
This compoundMDA-MB45329.1
This compoundMCF-715.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

  • Bacterial and Fungal Inhibition : It exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus flavus. These findings suggest its potential use in treating infections caused by resistant strains .
MicroorganismActivity
Staphylococcus aureusInhibited
Escherichia coliInhibited
Candida albicansInhibited
Aspergillus flavusInhibited

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have been documented:

  • Mechanism of Action : These compounds act as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The specific effects of this compound on COX enzymes require further investigation but suggest a pathway for anti-inflammatory drug development .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidines:

  • Inhibition of Viral Replication : The compound has shown activity against viruses such as Zika and Dengue with EC₅₀ values indicating effective viral suppression .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related pyrazolo[1,5-a]pyrimidines:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activity, noting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold significantly influenced biological outcomes .
  • Comparative Analysis : Another study compared the efficacy of this compound with other known anticancer agents, establishing its competitive potential in therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with trifluoromethylated β-diketones or alkynoates under acid catalysis (e.g., acetic acid) . Microwave-assisted synthesis improves reaction efficiency and yields (50–98%) by reducing reaction times and enhancing regioselectivity . Post-synthetic hydrolysis of ester intermediates (e.g., ethyl carboxylates) using aqueous NaOH or HCl yields the carboxylic acid derivative .

Key Steps:

StepReagents/ConditionsYieldReference
CyclocondensationAcetic acid, 80–110°C66–80%
HydrolysisNaOH/HCl, reflux70–90%

Q. How is the purity and structural identity of this compound validated in academic research?

Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) . Structural characterization employs:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., trifluoromethyl at C7, methyl at C2) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–F: 1.32–1.35 Å) and dihedral angles (e.g., 46.2° for dichlorophenyl substituents) .
  • Mass spectrometry : Monoisotopic mass (e.g., 278.078 Da) validates molecular formula .

Q. What solvent systems are optimal for recrystallization and stability studies?

Recrystallization is performed using ethanol/acetone (1:1) or methanol to obtain single crystals suitable for X-ray analysis . Stability in DMSO or aqueous buffers (pH 4–9) is monitored via UV-Vis spectroscopy (λmax ≈ 270–320 nm) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to derivatize this compound for structure-activity relationship (SAR) studies?

The C5 carboxylate group serves as a handle for functionalization:

C–O bond activation : Use PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) to convert the lactam to a brominated intermediate .

Cross-coupling : React with aryl/heteroaryl boronic acids (PdCl2(PPh3)2, Na2CO3, 110°C) to introduce substituents at C3 or C5 .
Example: 5-Arylated derivatives show enhanced bioactivity (e.g., MAO-B inhibition, IC50 ≈ 1–10 µM) .

Q. What crystallographic data are critical for understanding its intermolecular interactions?

Single-crystal X-ray data reveal:

  • Planarity : Pyrazolo[1,5-a]pyrimidine core deviates ≤0.014 Å from planarity .
  • Packing : Stabilized by Cl⋯Cl (3.475 Å) and van der Waals interactions .
  • Dihedral angles : Fluorophenyl (10.3°) and dichlorophenyl (46.2°) substituents influence steric effects .

Q. Table: Selected Crystallographic Parameters

ParameterValueReference
R-factor0.055
Bond length (C–N)1.34 Å
Torsion angle (CF3)−176.8°

Q. How do computational methods aid in predicting its bioactivity and binding modes?

DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and HOMO-LUMO gaps (≈4.5 eV), correlating with photostability . Molecular docking (AutoDock Vina) predicts binding to MRP4 (ΔG ≈ −9.2 kcal/mol) via π-π stacking and hydrogen bonding .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 50% vs. 98%)?

Yield discrepancies arise from:

  • Reaction scale : Milligram-scale reactions often underperform due to inefficient mixing.
  • Catalyst loading : XPhosPdG2/XPhos (2–5 mol%) minimizes debromination in Suzuki couplings .
  • Microwave vs. conventional heating : Microwave irradiation improves homogeneity and reduces side reactions (e.g., hydrolysis) .

Q. How is the trifluoromethyl group’s electronic impact assessed in SAR studies?

Comparative studies with non-fluorinated analogs show:

  • Electron-withdrawing effect : Enhances metabolic stability (t1/2 ↑ 30% in liver microsomes) .
  • Lipophilicity : logP increases by 0.5–1.0 units, improving blood-brain barrier penetration .

Q. What analytical challenges arise in quantifying trace impurities?

LC-MS/MS (MRM mode) detects impurities at ≤0.1%:

  • Byproducts : Unreacted 5-aminopyrazole (m/z 109.06) .
  • Degradants : Decarboxylated derivatives under acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

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